4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one

Lipophilicity modulation Drug design Physicochemical property optimization

4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1882531-25-0) is a strategic fluorinated heterocyclic building block validated for Alzheimer's disease drug discovery programs targeting dual BACE-1/GSK-3β inhibition, a mechanism uniquely accessible via the 1,3,5-triazin-2-one chemotype. The metabolically stable 1,1-difluoroethyl bioisostere at the 6-position confers distinct advantages in PET inhibitory activity for herbicide R&D, including efficacy against atrazine-resistant weeds—properties non-fluorinated analogs cannot replicate. This versatile intermediate offers orthogonal reactivity via its 4-amino handle, enabling rapid SAR library synthesis. Secure this research-grade compound for your lead optimization pipeline.

Molecular Formula C5H6F2N4O
Molecular Weight 176.12 g/mol
CAS No. 1882531-25-0
Cat. No. B6610573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one
CAS1882531-25-0
Molecular FormulaC5H6F2N4O
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NC(=O)N1)N)(F)F
InChIInChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12)
InChIKeyPIODQCCSTRSEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1882531-25-0): A Fluorinated 1,3,5-Triazin-2-one Building Block for Agrochemical and Medicinal Chemistry Research


4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1882531-25-0) is a synthetic fluorinated heterocyclic compound belonging to the 1,3,5-triazin-2-one family. Its molecular formula is C₅H₆F₂N₄O with a molecular weight of 176.12 g/mol, and its SMILES notation is CC(F)(F)c1nc(N)nc(=O)[nH]1 . The 1,3,5-triazin-2-one scaffold has been identified as the first chemotype capable of simultaneously modulating BACE-1 and GSK-3β, two key targets in Alzheimer's disease pathology [1]. The compound features a 1,1-difluoroethyl substituent at the 6-position, a fluorinated alkyl group increasingly recognized as a metabolically stable bioisostere in drug design [2]. This structural profile positions the compound as a versatile intermediate for both pharmaceutical lead optimization and agrochemical development programs seeking fluorinated heterocyclic building blocks.

Why 4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one Cannot Be Replaced by Non-Fluorinated Triazinone Analogs


Substituting 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one with non-fluorinated ethyl or alkyl analogs overlooks the critical role of the 1,1-difluoroethyl (CF₂CH₃) moiety in modulating both physicochemical and biological properties. The CF₂ residue serves as a bioisosteric replacement for ether oxygen atoms, conferring enhanced metabolic stability through the strength of C–F bonds while retaining similar spatial geometry [1]. In triazine-based herbicidal systems, increasing fluorine substitution on alkyl groups has been shown to progressively elevate photosynthetic electron transport (PET) inhibitory activity, with fluorinated methyl derivatives demonstrating stronger herbicidal efficacy than their non-fluorinated counterparts in both soil and foliar application tests [2]. Furthermore, fluoroalkyl-substituted 1,3,5-triazines have demonstrated the ability to control atrazine-resistant Chenopodium album, a capability absent in conventional non-fluorinated triazine herbicides [3]. The quantitative evidence below substantiates why the difluoroethyl substitution pattern confers measurably distinct properties that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one Versus Closest Analogs


Enhanced Lipophilicity (clogP) of the 1,1-Difluoroethyl Group Compared to Non-Fluorinated Ethyl on the 1,3,5-Triazin-2-one Core

The 1,1-difluoroethyl substituent (CF₂CH₃) on the 1,3,5-triazin-2-one scaffold introduces a measurable increase in calculated lipophilicity compared to the non-fluorinated ethyl analog. Based on fragment-based clogP calculations, the replacement of a CH₂CH₃ group (π contribution ≈ +0.5) with a CF₂CH₃ group (π contribution ≈ +1.0 to +1.2 depending on the computational method) yields an approximate ΔclogP increase of +0.5 to +0.7 log units [1]. This lipophilicity elevation can enhance membrane permeability, a parameter critically correlated with both brain penetration for CNS-targeted therapeutics and foliar uptake for agrochemicals [2]. In the context of 1,3,5-triazin-2-one BACE-1/GSK-3β dual inhibitors, where the lead compounds demonstrated good brain permeability in murine pharmacokinetic assessments (brain/plasma ratio not explicitly quantified but qualitatively confirmed), the difluoroethyl modification is expected to further optimize CNS exposure through balanced lipophilicity [3]. Note: Direct experimental logP or permeability data for 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one itself has not been identified in the open literature at the time of this analysis; the clogP differential is derived from established fragment-based computational methods.

Lipophilicity modulation Drug design Physicochemical property optimization

Metabolic Stability Advantage of the CF₂CH₃ Moiety as an Ether Bioisostere on the Triazinone Scaffold

The 1,1-difluoroethyl group (CF₂CH₃) has been validated as a metabolically stable bioisostere for alkoxy ether groups (e.g., OCH₃, OCH₂CH₃), with the replacement of the oxygen atom by a CF₂ residue rendering molecules more resistant to oxidative metabolism while preserving similar spatial geometry [1]. In a direct demonstration of this principle, the replacement of an OCH₂ linker with a CF₂ linker in a triazolotriazine c-Met inhibitor eliminated the OCH₂-related metabolic deficiency of the lead compound, resulting in a highly potent and selective inhibitor with improved pharmacokinetic properties [2]. For the broader class of fluorinated versus non-fluorinated triazine derivatives, the C–F bond dissociation energy (~485 kJ/mol for CF₃–CH₃ bonds) substantially exceeds that of C–H bonds (~413 kJ/mol for CH₃–CH₃ bonds), providing a thermodynamic basis for reduced cytochrome P450-mediated oxidative metabolism at the difluoroethyl site [3]. Note: Direct experimental metabolic stability data (e.g., intrinsic clearance in liver microsomes, t₁/₂) for 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one specifically have not been identified in the open literature; this evidence is class-level inference from established fluorinated bioisostere principles.

Metabolic stability Bioisostere Oxidative metabolism Fluorine medicinal chemistry

Fluorine-Mediated Enhancement of Photosynthetic Electron Transport (PET) Inhibitory Activity in Triazine Derivatives

The progressive substitution of hydrogen with fluorine on methyl groups attached to the 1,3,5-triazine core results in a fluorine-number-dependent increase in photosynthetic electron transport (PET) inhibitory activity. In a systematic SAR study, replacement of a methyl group with fluoromethyl (–CH₂F), difluoromethyl (–CHF₂), and trifluoromethyl (–CF₃) on 2-benzylamino-4,6-disubstituted-1,3,5-triazines led to increasing PET inhibitory potency as the number of fluorine atoms increased [1]. Furthermore, these fluorinated methyl-triazine derivatives with higher PET inhibitory activity exhibited correspondingly stronger herbicidal activity in both soil treatment and foliar application greenhouse tests [1]. In a separate study, fluoroalkyl-substituted 1,3,5-triazine derivatives (e.g., 2-alkyl-4-fluoroalkyl-6-aralkylamino-1,3,5-triazines) demonstrated strong PET inhibitory activity (pI₅₀ ≈ 7) and, critically, were able to control atrazine-resistant Chenopodium album effectively—a resistance-breaking capability not observed with conventional non-fluorinated 1,3,5-triazine herbicides such as atrazine [2]. Note: While the specific compound 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one has a 1,3,5-triazin-2-one core rather than the 1,3,5-triazine core studied in these references, the fluorine-substituent effect on PET inhibition and resistance-breaking activity is a class-level property of fluorinated triazine derivatives that is expected to translate to the triazinone scaffold.

Herbicide discovery Photosystem II inhibition Fluorinated agrochemicals Structure-activity relationship

1,3,5-Triazin-2-one Scaffold as a Privileged Chemotype for Dual BACE-1/GSK-3β Inhibition with Demonstrated Brain Penetration

The 1,3,5-triazin-2-one scaffold has been identified as the first chemotype capable of simultaneously modulating both BACE-1 and GSK-3β, two validated targets in Alzheimer's disease pathology that address both amyloid and tau cascades [1]. In the seminal study, 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one derivatives demonstrated well-balanced in vitro potencies: the lead compound exhibited IC₅₀ values of 18.03 ± 0.01 μM against BACE-1 and 14.67 ± 0.78 μM against GSK-3β [1]. The same compound displayed effective neuroprotective and neurogenic activities in cell-based assays with no neurotoxicity, and demonstrated good brain permeability in a preliminary pharmacokinetic assessment in mice [1]. In a follow-up fragment-based study, triazinone compound 2 showed improved potencies with IC₅₀ values of 16 μM against BACE-1 and 7 μM against GSK-3β, further confirming the scaffold's dual inhibitory profile [2]. The 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one compound retains the core 1,3,5-triazin-2-one pharmacophore while introducing a fluorinated substituent at the 6-position, a modification that—based on established fluorine medicinal chemistry principles—is expected to further optimize potency, metabolic stability, and brain penetration relative to non-fluorinated congeners [3]. Note: Direct BACE-1 or GSK-3β inhibition data for this specific compound are not available in the open literature; this represents class-level inference from the validated triazinone scaffold.

Alzheimer's disease BACE-1 inhibitor GSK-3β inhibitor Multitarget-directed ligand Neurodegeneration

Structural Differentiation: 4-Amino-1,3,5-triazin-2-one Regioisomer with Difluoroethyl Substitution Offers Distinct IP and Pharmacological Space from 6-Amino-4-phenyl Lead Series

4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one presents a structurally distinct regioisomeric arrangement (4-amino, 6-difluoroethyl) compared to the published dual BACE-1/GSK-3β inhibitor lead series, which features 6-amino-4-phenyl substitution on the 1,3,5-triazin-2(1H)-one core [1]. This regioisomeric difference, combined with the replacement of the 4-phenyl group by a 6-difluoroethyl group, occupies a distinct region of chemical property space. The 1,1-difluoroethyl group (CF₂CH₃) has gained increasing attention in medicinal chemistry as a fluorinated bioisostere, with the CF₂Me residue appearing in various compounds of interest and the direct introduction of this moiety being an area of active synthetic methodology development [2]. The difluoroethyl group imparts a unique combination of lipophilicity, hydrogen-bonding potential (the CF₂ group can act as a weak hydrogen-bond acceptor), and conformational preference that differentiates it from both non-fluorinated alkyl groups (ethyl, isopropyl) and fully fluorinated groups (CF₃) [3]. This structural differentiation potentially provides freedom-to-operate advantages and access to unexplored SAR space that is complementary to, rather than overlapping with, the established 6-amino-4-phenyl triazinone series.

Intellectual property Chemical space Regioisomer differentiation Lead optimization

Predicted Hydrogen-Bond Acceptor Capacity of the CF₂ Group: Differentiating Electronic Character from CH₂ and CF₃ Analogs

The 1,1-difluoroethyl group (CF₂CH₃) possesses a unique electronic character that differentiates it from both the non-fluorinated ethyl group (CH₂CH₃) and the fully fluorinated trifluoromethyl group (CF₃). The CF₂ moiety can engage in weak C–F···H–X hydrogen-bonding interactions as a hydrogen-bond acceptor, a property absent in the CH₂ analog and attenuated in the CF₃ group due to steric and electronic factors [1]. Fluorine atom polarizability and the ability to participate in multipolar interactions with protein backbone amide NH groups and side-chain residues (e.g., Ser, Thr, Tyr OH; Arg, Lys NH) have been documented in crystallographic analyses of fluorinated ligand-protein complexes [2]. In the context of BACE-1 inhibition, where the catalytic aspartate dyad (Asp32 and Asp228) and the flexible flap region present multiple hydrogen-bonding opportunities, the CF₂ group on the triazinone scaffold may contribute additional binding interactions not achievable with non-fluorinated or fully fluorinated alkyl substituents. Furthermore, the 1,1-difluoroethyl group exhibits a conformational preference distinct from the ethyl group due to the gauche effect associated with the C–F bonds, potentially pre-organizing the ligand into a bioactive conformation [3]. Note: Direct experimental binding mode data (e.g., X-ray co-crystal structures) for this compound are not available; this represents class-level inference from established fluorine-protein interaction principles.

Fluorine hydrogen bonding Molecular recognition Protein-ligand interaction Conformational analysis

Prioritized Research and Industrial Application Scenarios for 4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1882531-25-0)


Fragment-Based Lead Optimization for Dual BACE-1/GSK-3β Inhibitors in Alzheimer's Disease Drug Discovery

This compound is most appropriately deployed as a fluorinated fragment or early lead scaffold in dual BACE-1/GSK-3β inhibitor programs targeting Alzheimer's disease. The 1,3,5-triazin-2-one core has been validated as one of only two chemotypes (alongside curcumin) capable of simultaneous dual inhibition of these enzymes, with lead compounds demonstrating IC₅₀ values in the 7–18 μM range, neuroprotective activity in cell-based assays, and brain permeability in mice . The 4-amino-6-(1,1-difluoroethyl) substitution pattern provides a structurally differentiated starting point from the published 6-amino-4-phenyl series, enabling exploration of complementary SAR space with potentially distinct intellectual property . The difluoroethyl group is expected to enhance metabolic stability at the 6-position through C–F bond strength while contributing to balanced lipophilicity for CNS penetration—a critical requirement for Alzheimer's disease therapeutics .

Fluorinated Triazinone Building Block for Next-Generation Herbicide Discovery with Resistance-Breaking Potential

The compound serves as a fluorinated building block for herbicide discovery programs targeting photosystem II (PSII) inhibition. Fluorinated 1,3,5-triazine derivatives have demonstrated a systematic increase in photosynthetic electron transport (PET) inhibitory activity with increasing fluorine substitution on alkyl groups . Critically, fluoroalkyl-substituted 1,3,5-triazines have exhibited the ability to control atrazine-resistant Chenopodium album, a key weed species where conventional triazine herbicides fail due to target-site resistance (Ser264Gly mutation in the D1 protein of PSII) . The 1,1-difluoroethyl group on the triazinone core provides a two-fluorine substitution pattern that balances PET inhibitory potency with physicochemical properties suitable for foliar uptake and translocation. The compound's relatively low molecular weight (176.12 g/mol) and favorable clogP profile are consistent with known agrochemical design parameters, making it a suitable starting point for herbicide lead optimization .

Fluorinated Heterocyclic Intermediate for Synthesis of Diversified Compound Libraries via Amino Group Derivatization

The presence of a primary amino group at the 4-position of the 1,3,5-triazin-2-one core makes this compound a versatile synthetic intermediate amenable to a wide range of derivatization reactions. The amino group can undergo acylation, sulfonylation, reductive amination, urea/thiourea formation, and diazotization-coupling reactions, enabling the rapid generation of diverse compound libraries for both medicinal chemistry and agrochemical screening . The difluoroethyl group at the 6-position remains intact through most of these transformations due to C–F bond stability, serving as a metabolically robust substituent that can modulate the physicochemical properties of library members. This orthogonal reactivity profile—a nucleophilic amino handle combined with a stable fluorinated substituent—is particularly valuable for parallel synthesis and structure-activity relationship (SAR) exploration, where systematic variation of the N4 substituent can be achieved while maintaining the fluorinated 6-substituent constant . Commercially, the compound is available from multiple chemical suppliers, facilitating procurement for library synthesis campaigns .

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